(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Catalog No.
S640416
CAS No.
12245-39-5
M.F
C13H20O2Rh
M. Wt
311.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

CAS Number

12245-39-5

Product Name

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

Molecular Formula

C13H20O2Rh

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-;

InChI Key

BUYVJWVYKPKZEX-DWVXZKBMSA-N

SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Synonyms

acetylacetonate-1,5-cyclooctadiene rhodium I, RhacacCod

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Rh]

Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) serves as a catalyst for numerous organic transformations, including:

  • Hydrogenation: Rh(acac)(COD) effectively catalyzes the hydrogenation of various unsaturated substrates, such as alkenes, alkynes, and carbonyl compounds. This process involves the addition of hydrogen (H₂) across the double or triple bond, leading to saturated products.
  • Asymmetric Hydrogenation: Rh(acac)(COD) can be employed in asymmetric hydrogenation reactions, where one enantiomer is selectively formed over the other. This characteristic makes it valuable for the synthesis of chiral molecules, crucial in pharmaceutical development.
  • Hydroformylation: Rh(acac)(COD) catalyzes the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereo-selectivity. This reaction is essential for the production of various industrial chemicals and intermediates.
  • Carbozincation Reactions: Rh(acac)(COD) finds application in carbozincation reactions, which involve the introduction of a zinc-carbon (Zn-C) bond into organic molecules. These reactions are valuable for constructing complex carbon frameworks with diverse functionalities.
  • Silylation of Aryl Electrophiles: Rh(acac)(COD) can catalyze the silylation of aryl electrophiles, introducing a silyl group (SiR₃) onto aromatic rings. This reaction is useful for protecting functional groups and controlling reactivity in organic synthesis.
  • Origin: This compound is typically synthesized in laboratories for use as a catalyst precursor in various organic reactions [].
  • Significance: Rh(acac)(cod) is a valuable starting material for homogeneous catalysis due to the ease of displacing the cyclooctadiene (cod) ligand with other small molecules, allowing the rhodium center to participate in various catalytic cycles [, ].

Molecular Structure Analysis

  • Rh(acac)(cod) features a square planar geometry around the rhodium atom [].
  • The acetylacetonato (acac) ligand binds to the rhodium in a bidentate fashion, meaning it donates two electron pairs through its oxygen atoms to the metal center [].
  • The 1,5-cyclooctadiene (cod) ligand acts as a dihapto ligand, meaning it bonds to the rhodium through both its double bonds in a side-on manner [].

Chemical Reactions Analysis

  • Synthesis: Rh(acac)(cod) can be prepared by reacting rhodium trichloride hydrate with acetylacetone and cyclooctadiene in an organic solvent under an inert atmosphere [].
RhCl3(H2O)x + acac + cod → Rh(acac)(cod) + HCl (x+3)
  • Decomposition: In the absence of stabilizers, Rh(acac)(cod) slowly decomposes upon exposure to air or light, losing the cod ligand [].
  • Precursor for Catalysis: Rh(acac)(cod) serves as a precursor for various homogeneous catalysts. Upon reacting with suitable substrates, the cod ligand is displaced, allowing the rhodium center to bind and activate the substrate molecule, initiating the catalytic cycle []. Specific examples of these reactions depend on the chosen substrate and reaction conditions.

Physical And Chemical Properties Analysis

  • Melting Point: 130-132 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like dichloromethane, benzene, and THF [].
  • Stability: Air and light sensitive [].

Mechanism of Action (Catalysis)

The mechanism of action of Rh(acac)(cod) depends on the specific catalytic reaction it participates in. However, the general principle involves the following steps []:

  • Substrate Binding: The cod ligand is displaced by a molecule of the reactant (substrate) to form a new intermediate complex.
  • Activation: The Rh center interacts with the substrate, weakening or breaking specific bonds and facilitating the desired transformation.
  • Product Formation: The reaction proceeds through a series of steps, leading to the formation of the product(s).
  • Regeneration: The product releases from the rhodium complex, and another substrate molecule can bind, restarting the catalytic cycle.

The detailed mechanism for each reaction can be quite complex and involve multiple elementary steps.

  • Toxicity: Limited data available on the specific toxicity of Rh(acac)(cod). However, rhodium compounds can be harmful upon ingestion, inhalation, or skin contact [].
  • Flammability: Likely combustible based on the presence of organic ligands [].
  • Reactivity: Air and light sensitive, can react with strong oxidizing agents [, ].

Safety Precautions:

  • Handle Rh(acac)(cod) with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Follow proper laboratory waste disposal procedures for rhodium compounds.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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